1-methyl-N-(2-methylpropyl)-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as nitro, isobutyl, and carboxamide. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using nitric acid or other nitrating agents.
Acetylation: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with isobutylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N~5~-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~5~-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N5-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~5~-ISOBUTYL-1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N7O4 |
---|---|
Molecular Weight |
349.35 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpropyl)-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H19N7O4/c1-9(2)4-15-14(23)13-11(6-16-19(13)3)18-12(22)8-20-7-10(5-17-20)21(24)25/h5-7,9H,4,8H2,1-3H3,(H,15,23)(H,18,22) |
InChI Key |
UOSZFUVSAHYNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=NN1C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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